
2-amino-9-methyl-3,9-dihydro-6H-purine-6-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- is a chemical compound with the molecular formula C6H6N4S and a molecular weight of 166.204. It is also known by other names such as 9H-Purine-6(1H)-thione, 9-methyl-, 6-Mercapto-9-methylpurine, and 9-Methyl-6-thiopurine . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- involves the reaction of guanine with phosphorus pentasulfide in the presence of pyridine and tetralin. The mixture is heated at 200°C with mechanical stirring for 5 hours. After cooling, the mixture is filtered, and the insoluble residue is treated with water and concentrated ammonium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other purine derivatives.
Substitution: The amino and thione groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen iodide are employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted purines.
Applications De Recherche Scientifique
6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: The compound is studied for its role in nucleotide metabolism and its potential effects on cellular processes.
Medicine: It has been investigated for its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- involves its incorporation into DNA and RNA, where it acts as a purine antagonist. This incorporation disrupts the normal processing and function of nucleic acids, leading to cytotoxic effects. The compound competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanilyic acid (TGMP), which inhibits purine biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Thioguanine: A 2-aminopurine that is the 6-thiono derivative of 2-amino-1,9-dihydro-6H-purine.
2-Amino-6-mercaptopurine: Another purine derivative with similar properties and applications.
2-Amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-1,9-dihydro-6H-purine-6-thione: Known for its antineoplastic activity against 6-thioguanine-resistant tumor cells.
Uniqueness
6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- is unique due to its specific structure, which allows it to be incorporated into nucleic acids and disrupt their function. This property makes it particularly valuable in research and therapeutic applications, especially in the treatment of certain cancers.
Propriétés
Numéro CAS |
2382-18-5 |
|---|---|
Formule moléculaire |
C6H7N5S |
Poids moléculaire |
181.22 g/mol |
Nom IUPAC |
2-amino-9-methyl-3H-purine-6-thione |
InChI |
InChI=1S/C6H7N5S/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12) |
Clé InChI |
VXSWGJDRVXNRKE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1NC(=NC2=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
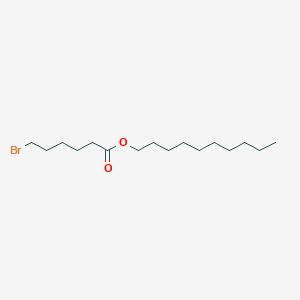
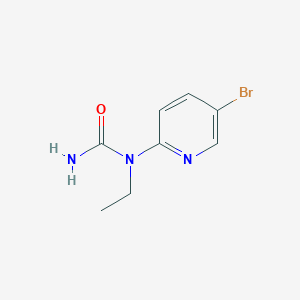

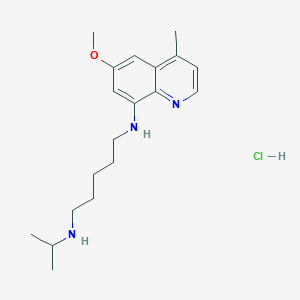
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
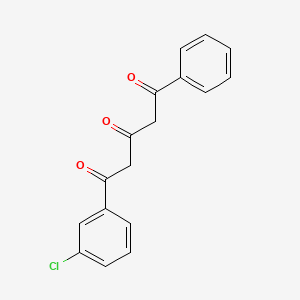
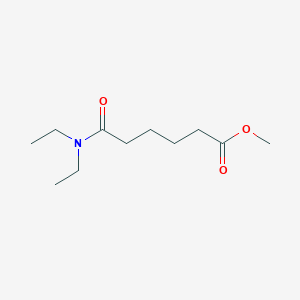
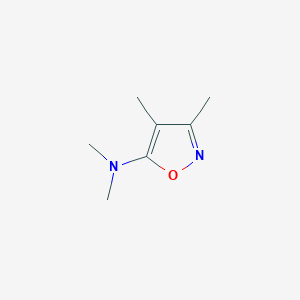

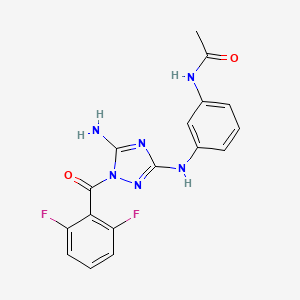
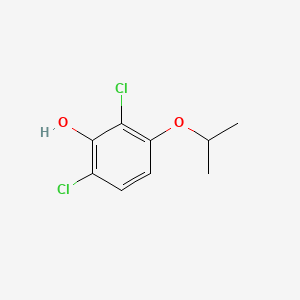
![(S)-5-[Diphenyl[(trimethylsilyl)oxy]methyl]-5,6-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-1,2,4-triazolo[3,4-a]isoquinolin-2-ium Tetrafluoroborate](/img/structure/B14013400.png)
